Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-YL)carbamate
Description
Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is a fluorinated carbamate derivative characterized by a central 2-methylpropan-2-yl backbone substituted with two fluorine atoms at the 1,1-positions and a hydroxyl group at the 3-position. The tert-butyl carbamate moiety serves as a protective group for amines, enabling applications in synthetic organic chemistry and drug discovery.
Properties
CAS No. |
2408972-61-0 |
|---|---|
Molecular Formula |
C9H17F2NO3 |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
tert-butyl N-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-8(2,3)15-7(14)12-9(4,5-13)6(10)11/h6,13H,5H2,1-4H3,(H,12,14) |
InChI Key |
LXKRBFVWQUHXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Analytical Data and Research Findings
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The difluoromethyl group introduced via fluorinating agents significantly enhances the metabolic stability and lipophilicity of the molecule, making it valuable in drug design.
- The tert-butyl carbamate group serves as an effective amine protecting group, facilitating multi-step synthesis without side reactions.
- Purification and handling protocols are critical due to the sensitivity of fluorinated intermediates.
- The compound exhibits low cytotoxicity and potential biological activity, which underscores the importance of efficient synthetic access for further pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the difluoromethyl group can produce a difluoromethyl alcohol.
Scientific Research Applications
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the difluoromethyl group can participate in electrostatic interactions. These interactions influence the compound’s reactivity and biological activity, affecting various molecular pathways.
Comparison with Similar Compounds
Fluorination Patterns
- Target Compound : Contains 1,1-difluoro substitution, which balances electronic effects (electron-withdrawing) and lipophilicity.
- tert-Butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate (): Features trifluoromethyl and 4-propoxyphenyl groups.
- (S)-tert-Butyl (1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (): Stereospecific trifluoro and hydroxyl groups. The S-configuration may influence chiral recognition in biological systems .
Hydroxyl and Aryl Substituents
- tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (): Incorporates a methoxycyclohexyl group and a pyrimidine ring. The methoxy group enhances solubility, while the heteroaryl moiety enables DNA/RNA-targeted interactions .
- tert-Butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate (): Contains a 2-fluorophenyl and cyclobutyl ring.
Physical and Chemical Properties
Biological Activity
Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-YL)carbamate, also referred to as (R)-tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate, is a carbamate compound notable for its unique molecular structure and potential biological activities. The compound features a tert-butyl group, a difluoromethyl group, and a hydroxy group, which contribute to its distinct chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 211.21 g/mol. The compound's structure allows for various interactions due to the presence of functional groups that enhance its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅F₂NO₃ |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate |
| CAS Number | 2055849-11-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group enhances membrane permeability, facilitating cellular uptake. These interactions suggest potential roles in drug development and biochemical research.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Antibacterial Activity : Preliminary studies suggest that the compound may exhibit antibacterial effects, potentially revitalizing the efficacy of certain antibiotics through structural modifications.
- Enzyme Inhibition : The unique structure allows it to serve as a biochemical probe for studying enzyme mechanisms and protein interactions. This could lead to the development of novel inhibitors targeting specific enzymes involved in disease pathways.
Study 1: Enzyme Interaction Studies
In a study focusing on enzyme interaction mechanisms, researchers demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The hydroxy group was crucial for binding affinity, while the difluoromethyl group contributed to increased lipophilicity and bioavailability in cellular environments .
Study 2: Antibacterial Efficacy
A recent investigation evaluated the antibacterial properties of various carbamate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Table 2: Summary of Research Findings
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate?
Methodological Answer:
The synthesis typically involves carbamate formation and fluorination steps. A plausible route includes:
Carbamate Protection : React 2-amino-2-methylpropane-1,3-diol with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., NaHCO₃) to introduce the tert-butyl carbamate group.
Selective Fluorination : Treat the intermediate with a fluorinating agent (e.g., DAST or Deoxo-Fluor) in anhydrous dichloromethane to replace hydroxyl groups with fluorine atoms.
Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC and confirm purity by HPLC (>95%).
Key Considerations : Control reaction temperature (<0°C during fluorination) to avoid side reactions. Use anhydrous conditions to prevent hydrolysis .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (to confirm difluoro substitution) and ¹H/¹³C NMR (to verify tert-butyl, carbamate, and hydroxy groups). Compare chemical shifts with analogous compounds (e.g., tert-butyl carbamate derivatives) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and isotopic pattern matching the molecular formula.
- X-ray Crystallography : If crystals are obtained, single-crystal X-ray diffraction resolves the 3D structure and confirms stereochemistry .
- IR Spectroscopy : Identify carbamate C=O stretch (~1680–1720 cm⁻¹) and hydroxy O-H stretch (~3200–3600 cm⁻¹) .
Advanced: How can researchers analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
pH Stability Study :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C.
- Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics.
Thermal Stability :
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) and assess purity changes.
Key Insight : The tert-butyl group enhances hydrolytic stability, but the hydroxy and carbamate moieties may degrade under strong acidic/basic conditions. Compare with tert-butyl (R)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate stability data .
Advanced: How to resolve contradictions in reaction yields reported across different fluorination methods?
Methodological Answer:
Experimental Replication : Repeat reported procedures (e.g., DAST vs. Deoxo-Fluor) under identical conditions (solvent, temperature, stoichiometry).
Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from over-fluorination).
Computational Modeling : Employ DFT calculations to compare activation energies of fluorination pathways. For example, DAST may favor SN2 mechanisms, while Deoxo-Fluor promotes radical intermediates.
Design of Experiments (DoE) : Vary fluorination agent equivalents (1.0–2.5 eq.) and reaction times (1–24 hrs) to optimize yield.
Reference Case : Lower yields with DAST in polar aprotic solvents (e.g., DMF) may stem from competing elimination; non-polar solvents (e.g., DCM) improve selectivity .
Advanced: What strategies improve crystallization of this compound for X-ray studies?
Methodological Answer:
Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane, MeOH/water) for slow evaporation.
Hydrogen Bond Engineering : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize crystal packing via O-H···O/N-H···O interactions .
Temperature Gradients : Use a thermal cycler to slowly cool saturated solutions (0.1°C/min) from 40°C to 4°C.
Seeding : Add microcrystals of a structurally similar compound (e.g., tert-butyl carbamate derivatives) to induce nucleation.
Success Example : tert-Butyl carbamate derivatives with hydroxy groups often crystallize in monoclinic systems (P2₁/c space group) with intermolecular H-bonding networks .
Advanced: How is this compound utilized in designing protease inhibitors or enzyme modulators?
Methodological Answer:
Scaffold Functionalization : The hydroxy and carbamate groups serve as hydrogen bond donors/acceptors. Modify the difluoro moiety to tune electron-withdrawing effects and binding affinity.
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing difluoro with trifluoro or methyl groups) and assay against target enzymes (e.g., HIV protease).
Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites. Prioritize analogs with predicted ΔG < -8 kcal/mol.
Case Study : Similar tert-butyl carbamates inhibit mycobacterial biofilms by targeting 2-aminoimidazole synthases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
